5-((6-Oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)methyl)furan-2-carboxylic acid
Description
5-((6-Oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)methyl)furan-2-carboxylic acid is a complex organic compound known for its intricate structure and potential applications in various fields of science. This compound's chemical structure features several fused rings, which contribute to its unique properties and reactivity.
Properties
IUPAC Name |
5-[(7-oxo-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15-12-4-2-8-18(12)11-3-1-7-17-14(11)19(15)9-10-5-6-13(23-10)16(21)22/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIDFJNQVBFFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C3=CC=CN23)CC4=CC=C(O4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((6-Oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)methyl)furan-2-carboxylic acid typically involves multi-step organic reactions. These steps often include the formation of the pyrrolopyrazine core through cyclization reactions, followed by functionalization to introduce the furan-2-carboxylic acid moiety. Key reactions include nucleophilic aromatic substitution and palladium-catalyzed coupling reactions.
Industrial Production Methods: Industrial-scale synthesis usually adapts laboratory methods for higher yields and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst loadings, is crucial. This often involves large-scale reactors, continuous flow chemistry techniques, and robust purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxo derivatives.
Reduction: Reduction reactions involve agents like lithium aluminum hydride or sodium borohydride, converting specific functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where suitable groups or atoms replace existing ones in the molecule.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(II) acetate.
Major Products: The specific products depend on the nature of the reactions. Oxidation leads to oxidized forms, reduction to reduced forms, and substitution can yield a variety of derivatives depending on the substituents used.
Scientific Research Applications
5-((6-Oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)methyl)furan-2-carboxylic acid has extensive research applications:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and electronic materials.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets and pathways. Its fused-ring structure allows it to fit into unique binding sites of enzymes and receptors, modulating their activity. Detailed studies often involve techniques like X-ray crystallography and molecular docking to elucidate these interactions.
Comparison with Similar Compounds
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives.
Furan-2-carboxylic acid derivatives.
Other polycyclic compounds with fused heteroaromatic rings.
The uniqueness of this compound lies in its combined structural elements, which are not commonly found together in nature or synthetic analogs. This combination provides it with distinctive chemical and physical properties.
And there you go, a complete overview of this fascinating compound. Let me know if there's any specific part you'd like to dive deeper into.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
